molecular formula C15H10ClN3O B2603153 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide CAS No. 1096982-93-2

1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide

Cat. No.: B2603153
CAS No.: 1096982-93-2
M. Wt: 283.72
InChI Key: NJSJYYJATMPYPG-UHFFFAOYSA-N
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Description

1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 1-chloroisoquinoline with pyridin-2-ylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane under reflux conditions. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the formation of carboxylic acids and amines.

Scientific Research Applications

1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide can be compared with other isoquinoline derivatives such as:

    1-chloroisoquinoline: Similar in structure but lacks the pyridin-2-yl and carboxamide groups, resulting in different chemical and biological properties.

    N-pyridin-2-ylisoquinoline-3-carboxamide: Lacks the chlorine atom, which can significantly alter its reactivity and biological activity.

    1-chloro-N-pyridin-2-ylquinoline-3-carboxamide:

Properties

IUPAC Name

1-chloro-N-pyridin-2-ylisoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClN3O/c16-14-11-6-2-1-5-10(11)9-12(18-14)15(20)19-13-7-3-4-8-17-13/h1-9H,(H,17,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSJYYJATMPYPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2Cl)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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